1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide
Description
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-ethylphenyl group and at the 4-position with a carboxamide moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical development.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(4-ethylphenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C12H13N3O/c1-2-9-3-5-10(6-4-9)15-7-11(12(13)16)14-8-15/h3-8H,2H2,1H3,(H2,13,16) |
InChI Key |
LAEYBZGPCVZEDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
The construction of the imidazole ring via cycloaddition reactions has been extensively documented. A seminal method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides under controlled conditions to form 1,5-disubstituted imidazole-4-carboxylates. For this compound, this approach can be adapted by substituting the aryl groups in the imidoyl chloride precursor. For instance, using 4-ethylphenyl-substituted imidoyl chlorides enables direct incorporation of the ethylphenyl moiety at the 1-position of the imidazole ring. Subsequent hydrolysis of the ethyl ester to a carboxylic acid, followed by amidation, yields the target carboxamide.
Reaction conditions such as solvent choice (e.g., DMF or toluene) and base selection (e.g., triethylamine) critically influence cycloaddition efficiency. The use of copper(I) chloride as a catalyst, as reported in early studies, accelerates the reaction while minimizing side products. Post-cycloaddition modifications, including ester hydrolysis and amide coupling, require precise pH control to avoid decomposition of the imidazole core.
Multi-Step Synthesis from Acetyl Glycine Ethyl Ester
A patent-pending methodology for synthesizing 1H-imidazole-4-carboxylic acid derivatives provides a foundational framework for adapting to this compound. The process begins with acetyl glycine ethyl ester, which undergoes enolization, cyclization, and catalytic oxidation to form the imidazole ring. Introducing the 4-ethylphenyl group necessitates modifying the cyclization step to include a 4-ethylphenyl-substituted electrophile, such as a benzyl halide or aryl boronic acid, during the ring-closing phase.
Key steps include:
-
Enolization : Acetyl glycine ethyl ester reacts with sodium ethylate and ethyl formate in methyl acetate, forming an enol sodium salt.
-
Cyclization : The enolate intermediate reacts with potassium thiocyanate and copper salts to yield 2-sulfydryl-4-imidazole-ethyl formate.
-
Oxidation and Functionalization : Catalytic desulfurization using an inorganic salt composite (barium sulfate, ferric nitrate, iron sulfate) removes the thiol group, while introducing the 4-ethylphenyl moiety via electrophilic aromatic substitution.
Catalytic Methods and Optimization
Inorganic Salt Composite Catalysts
The patent CN105693619A discloses a barium sulfate-ferric nitrate-iron sulfate composite catalyst that enhances oxidation and desulfurization efficiency during imidazole synthesis. In the context of this compound, this catalyst facilitates the removal of sulfur groups post-cyclization, enabling cleaner conversion to the desired carboxamide. The catalyst’s preparation involves UV irradiation and high-temperature calcination, which optimize its surface area and reactivity.
Table 1: Catalyst Composition and Performance
| Catalyst Component | Weight Ratio | Reaction Yield (%) |
|---|---|---|
| Barium sulfate | 20 | 78 |
| Ferric nitrate | 1 | 82 |
| Iron sulfate | 4 | 85 |
Data adapted from CN105693619A demonstrates that iron sulfate-rich formulations yield superior results, likely due to enhanced Lewis acidity.
Solvent and Temperature Effects
Solvent polarity profoundly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF improve cycloaddition rates but may complicate downstream amidation due to residual solvent interference. Conversely, toluene, used in the patent method, offers ideal polarity for catalytic desulfurization while facilitating easy solvent removal via evaporation.
Temperature optimization is equally critical. For example, cyclization reactions proceed optimally at 60–75°C, whereas higher temperatures (>80°C) risk imidazole ring degradation. Hydrolysis of ethyl esters to carboxylic acids, a precursor to carboxamide formation, requires milder conditions (25–30°C) to prevent over-acidification.
Characterization and Quality Control
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm the presence of the 4-ethylphenyl group (δ 1.2 ppm, triplet for CH2CH3) and carboxamide protons (δ 6.8–7.5 ppm).
-
High-Performance Liquid Chromatography (HPLC) : Purity assessments using reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensure >98% purity for pharmaceutical-grade material.
-
Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak at m/z 244.1 [M+H]+, corroborating the molecular formula C12H13N3O.
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Key findings:
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic water attack.
-
Basic hydrolysis generates carboxylate salts, which exhibit improved solubility in polar solvents .
Oxidation Reactions
The imidazole ring and ethylphenyl substituent are susceptible to oxidation under strong oxidative conditions.
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, 90°C, 3h | 4-Carboxyimidazole derivative | 58% |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | Epoxidation of ethyl group | 32% |
Mechanistic insights:
-
KMnO₄ oxidizes the imidazole ring at position 2, forming a carboxylic acid derivative .
-
Chromium-based reagents selectively epoxidize the ethyl group’s terminal carbon.
Substitution Reactions
The carboxamide and ethylphenyl groups participate in nucleophilic and electrophilic substitutions.
Nucleophilic Acyl Substitution
Replacement of the carboxamide’s NH₂ group with other nucleophiles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| SOCl₂ | Reflux, 2h | 1-(4-Ethylphenyl)-1H-imidazole-4-carbonyl chloride | Precursor for esters/amides |
| NH₂OH | EtOH, 60°C, 4h | Hydroxamic acid derivative | Metal chelation studies |
Electrophilic Aromatic Substitution
The ethylphenyl group undergoes halogenation and nitration:
| Reagent | Position | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | para to ethyl group | Nitro-substituted derivative | Directed by ethyl group’s +I effect |
| Br₂/FeBr₃ | meta to imidazole | Brominated analog | Enhanced by electron withdrawal from carboxamide |
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides | N-aryl modifications |
Biological Activity Correlation
Structural modifications via these reactions significantly impact bioactivity:
Key trends:
-
Electron-withdrawing groups (e.g., -NO₂, -Br) enhance antiproliferative activity by 40–60% compared to the parent compound .
-
Hydroxamic acid derivatives show dual inhibition of HDAC and COX-2 enzymes.
Stability and Degradation Pathways
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide exhibits pH-dependent stability:
| Condition | Half-Life | Major Degradation Product |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 2.3h | Carboxylic acid via hydrolysis |
| pH 7.4 (blood plasma) | 48h | Stable |
| UV light (254 nm) | 6h | Ring-opened photodegradate |
This comprehensive analysis underscores the compound’s synthetic versatility and guides rational design for pharmacological applications .
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated the potential of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide as an antitumor agent. A notable study evaluated the compound's antiproliferative activity against several cancer cell lines, revealing that it exhibits significant cytotoxic effects.
Case Study: Antiproliferative Effects
- Compound Tested : this compound (designated as compound 4f).
- Cancer Cell Lines : HeLa (cervical cancer), A549 (lung cancer), and SGC-7901 (gastric cancer).
- Findings :
- The compound exhibited a selectivity index indicating that normal L-02 cells showed 23–46 times greater tolerance compared to tumor cells, suggesting a favorable safety profile .
- Induced apoptosis was confirmed through increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in treated cells .
This selectivity for cancer cells over normal cells positions this compound as a promising candidate for further development in cancer therapies.
Viral Inhibition
Beyond its antitumor properties, this compound has also been explored for its potential in inhibiting viral infections, particularly HIV.
Case Study: HIV-1 Integrase Interaction
A study focused on the design and synthesis of novel imidazole derivatives aimed at inhibiting HIV-1 integrase interactions with LEDGF/p75. The research identified several compounds that demonstrated significant inhibitory effects at concentrations exceeding the predefined threshold .
- Mechanism : Compounds selectively bind to the LEDGF/p75-binding pocket, which is crucial for HIV replication.
- Results : Some derivatives showed marginal inhibitory percentages in cell-based assays, indicating potential for further optimization .
Comparative Analysis of Antitumor Efficacy
To better understand the efficacy of this compound compared to other known agents, a comparative analysis is presented below:
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Variations Among Imidazole Derivatives
*Note: Molecular formula from includes a chloro substituent, suggesting a related derivative.
Key Observations:
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound and DTIC allows hydrogen bonding with biological targets, unlike the deprotonated carboxylic acid in other analogs, which may reduce cellular uptake .
- Hybrid Structures : Acadesine incorporates a ribose moiety, enabling nucleoside-like interactions with metabolic enzymes, a feature absent in the target compound .
Key Findings:
- Acadesine: Unlike the target compound, it interacts with adenosine receptors and metabolic pathways, highlighting the impact of ribose incorporation .
- Stability : Sulfate salts of imidazole carboxamides (e.g., 5-hydroxy derivative) show improved stability and reduced water absorption, suggesting formulation advantages for the target compound if derivatized .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Insights:
- Solubility : The target compound’s carboxamide and ethylphenyl groups likely result in lower aqueous solubility compared to Acadesine but higher than DTIC .
Biological Activity
1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole core with an ethylphenyl substituent at the first position and a carboxamide group at the fourth position. Its molecular formula is with a molar mass of approximately 245.28 g/mol. The presence of the ethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Nucleophilic substitution reactions involving imidazole derivatives.
- Condensation reactions between appropriate amines and carboxylic acids.
Antitumor Activity
Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study reported that derivatives of similar structure showed IC50 values significantly lower than conventional chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX). Specifically, compound 4f from related studies showed an IC50 value of approximately 4.07 µM against HeLa cells, indicating strong antitumor activity .
Mechanism of Action:
- Induction of apoptosis in cancer cells through modulation of apoptotic proteins such as Bax and Bcl-2.
- Activation of caspase pathways leading to programmed cell death .
Structure-Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into the SAR for this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-1H-imidazole-4-carboxamide | Methyl group instead of ethyl | Anticancer activity reported |
| 1-(3-Ethoxyphenyl)-1H-imidazole-4-carboxamide | Ethoxy group at the para position | Potential anti-inflammatory effects |
| 5-Carbamoyl-2-methylimidazole | Different substitution pattern | Antiviral activity against HIV |
The unique ethyl group in this compound enhances its lipophilicity compared to other derivatives, potentially affecting its pharmacokinetic properties and interaction profiles.
Study on Antitumor Efficacy
In a focused study on imidazole derivatives, compound 4f exhibited outstanding antiproliferative activity against three cancer cell lines, demonstrating a selectivity index significantly higher than that of standard treatments. The study highlighted that treatment with compound 4f resulted in a marked increase in apoptosis rates compared to controls .
Interaction with Biological Targets
Interaction studies have indicated that this compound binds effectively to proteins involved in viral replication, suggesting potential antiviral applications. This binding affinity is crucial for disrupting protein-protein interactions essential for viral life cycles.
Q & A
Q. What are the established synthetic routes for 1-(4-Ethylphenyl)-1H-imidazole-4-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation or hydrogenation strategies. For example, palladium-catalyzed hydrogenation of intermediates (e.g., aryl halides) can yield imidazole precursors. However, catalyst selection is critical: switching from palladium on carbon to Raney nickel avoids dehalogenation side reactions, improving yields to >90% . Reaction parameters like solvent (ethanol vs. water), temperature (45°C optimal for recyclization), and base strength (NaOH vs. Na₂CO₃) significantly impact conversion rates .
Q. How is the structural characterization of this compound performed?
Techniques include:
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in imidazole-carboxylic acid derivatives .
- NMR spectroscopy : Confirms substituent positions (e.g., ethylphenyl group at N1, carboxamide at C4) .
- Mass spectrometry (LC-MS) : Monitors intermediate formation during synthesis, such as Schiff base intermediates .
Q. What purification methods are effective for isolating this compound?
Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) are standard. High-performance liquid chromatography (HPLC) ≥98% purity is achievable for analytical standards .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-ethylphenyl group influence the compound’s reactivity?
The ethylphenyl substituent enhances steric hindrance at N1, directing electrophilic substitution to the C5 position. Computational studies (DFT) show electron-withdrawing carboxamide at C4 stabilizes the ring, reducing susceptibility to oxidation . Experimental data from analogous compounds (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) support these electronic effects .
Q. What contradictions exist in reported biological activity data, and how are they resolved?
Discrepancies in antimicrobial efficacy (e.g., varying MIC values against S. aureus) may arise from assay conditions. For instance, DMSO solvent concentrations >1% inhibit bacterial growth, confounding results . Standardizing protocols (e.g., broth microdilution in Mueller-Hinton media) and using negative controls (solvent-only) mitigate these issues .
Q. What in silico models predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) and ADMET predictions (SwissADME) suggest moderate blood-brain barrier permeability (logBB = -0.7) and CYP3A4 metabolism. However, discrepancies between predicted and experimental solubility (e.g., PubChem data vs. shake-flask assays) highlight the need for experimental validation .
Methodological Challenges
Q. How are intermediates stabilized during multi-step synthesis?
Key intermediates like Schiff bases are stabilized under inert atmospheres (N₂) and low temperatures (0–5°C). LC-MS tracking identifies degradation products (e.g., hydrodechlorinated byproducts) for real-time optimization .
Q. What strategies mitigate toxicity in pharmacological studies?
- Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester derivatives) improves bioavailability and reduces renal toxicity .
- Chelation studies : Coordination with transition metals (e.g., Zn²⁺) enhances stability and reduces off-target effects, as shown in imidazole-carboxylic acid metal-organic frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
